Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate
CAS No.:
Cat. No.: VC15549867
Molecular Formula: C22H21NO5
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21NO5 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | methyl 2-[[5-[(3,4-dimethylphenoxy)methyl]furan-2-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H21NO5/c1-14-8-9-16(12-15(14)2)27-13-17-10-11-20(28-17)21(24)23-19-7-5-4-6-18(19)22(25)26-3/h4-12H,13H2,1-3H3,(H,23,24) |
| Standard InChI Key | GBCINTJBDABOFD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Introduction
Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate is a complex organic compound with a molecular formula of C22H21NO5 and a molecular weight of approximately 379.41 g/mol . It features a furan ring and a benzoate moiety, which are significant in medicinal chemistry due to their biological activities and roles in drug design. The compound is classified as a carboxamide derivative and falls under the category of furan derivatives, known for their diverse pharmacological properties.
Synthesis
The synthesis of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are essential for monitoring the progress and purity of the synthesized compound.
Potential Applications and Biological Activities
While the specific biological mechanisms and therapeutic potentials of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate are not fully elucidated, its unique structure suggests potential applications in medicinal chemistry. Studies on similar compounds indicate that modifications in the molecular structure can significantly influence pharmacodynamics and pharmacokinetics, impacting efficacy and safety profiles.
Comparison with Similar Compounds
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate | 445239-26-9 | Furan ring, benzoate moiety, carboxamide group | Potential biological activities in medicinal chemistry |
| Methyl 2-(5-(4-chlorophenoxy)methyl)furan-2-carboxamide | 445029-92-5 | Chlorophenoxy group instead of dimethylphenoxy | Potentially different biological activity due to halogen substitution |
| Ethyl 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylate | 87654321 | Thiazole ring with methoxy groups | Unique heterocyclic structure that may exhibit distinct activities |
Research Findings and Future Directions
Further research is needed to elucidate the specific biological mechanisms and therapeutic potentials of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate. Computational chemistry tools can be used to predict its three-dimensional conformation and potential interactions with biological targets. Studies on similar compounds suggest that modifications in the molecular structure can significantly influence pharmacodynamics and pharmacokinetics, impacting efficacy and safety profiles.
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